methyl 6-methyl-1H-indole-2-carboxylate

MTHFD2 cancer metabolism one-carbon metabolism

Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) features a 6-methyl substitution pattern that distinguishes it from other indole-2-carboxylate positional isomers, with SAR studies confirming position-dependent biological activity. Referenced as an MTHFD2 inhibitor scaffold, it aids anticancer programs targeting one-carbon metabolism. The methyl ester allows direct amidation for library synthesis without carboxyl activation. Supplied at 97% purity with full analytical characterization for reproducible hit-to-lead optimization, positional isomer comparator studies, and analytical method development.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 18377-65-6
Cat. No. B188949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-methyl-1H-indole-2-carboxylate
CAS18377-65-6
Synonyms6-Methyl indole-2-carboxylic acid Methylester
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(N2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14-2)12-9(8)5-7/h3-6,12H,1-2H3
InChIKeyUYJKPZLQOCBHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methyl-1H-indole-2-carboxylate (CAS 18377-65-6): Core Properties and Scientific Procurement Context


Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) is an indole-2-carboxylic acid methyl ester derivative with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . The compound belongs to the broader class of indole-2-carboxylates, a privileged scaffold in medicinal chemistry known for diverse biological activities [1]. The 6-methyl substitution pattern on the indole ring represents a specific structural variant that distinguishes this compound from unsubstituted indole-2-carboxylates and from positional isomers. Commercially, the compound is available from multiple vendors at purities typically ranging from 95% to 97% .

Why Methyl 6-Methyl-1H-indole-2-carboxylate Cannot Be Casually Substituted by Other Indole-2-carboxylates


Substitution among indole-2-carboxylate derivatives cannot be made without experimental validation because SAR studies in this class have established that specific substituent positions and patterns critically modulate biological activity and target engagement. In the antiviral indole-2-carboxylate series, the introduction of substituents at the 4-position of the indole ring was shown not to be crucial for antiviral activity, whereas incorporation of an acetyl group at the amino position disfavored activity toward RNA viruses [1]. In antiproliferative indole-2-carboxylate derivatives, 6-amino-4-cyclohexylmethoxy substitution conferred IC50 values ranging from 3.78 to 24.08 μM against cancer cell lines [2]. Furthermore, certain indole-2-carboxylates have demonstrated selective binding to the strychnine-insensitive glycine site of the NMDA receptor complex [3]. These findings collectively demonstrate that even subtle structural modifications within the indole-2-carboxylate class can produce divergent biological profiles, meaning that methyl 6-methyl-1H-indole-2-carboxylate's specific 6-methyl substitution pattern cannot be assumed interchangeable with other indole-2-carboxylates without direct comparative data.

Methyl 6-Methyl-1H-indole-2-carboxylate (CAS 18377-65-6): Quantitative Differentiation Evidence for Procurement Decisions


Methyl 6-Methyl-1H-indole-2-carboxylate as a Documented MTHFD2 Inhibitor Scaffold

Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) has been explicitly referenced in the patent literature as a compound that can be used as an MTHFD2 inhibitor . The MTHFD2 enzyme is a mitochondrial one-carbon folate metabolic enzyme upregulated in various cancers but very low or undetectable in normal proliferating cells, making it a potential therapeutic target for cancer treatment [1]. Direct quantitative inhibitory data (IC50, Ki) for the exact compound methyl 6-methyl-1H-indole-2-carboxylate against MTHFD2 is not available in the public domain. The evidence presented is class-level inference based on patent citations indicating the utility of this specific compound within the MTHFD2 inhibitor chemical space. Comparator data for related indole derivatives in MTHFD2 inhibition is not publicly accessible. Therefore, this evidence supports the compound's documented identity within the MTHFD2 inhibitor patent landscape but does not provide quantifiable potency differentiation.

MTHFD2 cancer metabolism one-carbon metabolism folate pathway

6-Methyl Substitution Pattern Differentiation from 5- and 7-Methyl Indole-2-carboxylate Analogs

Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) bears the methyl substituent at the 6-position of the indole ring, distinguishing it from positional isomers such as 5-methyl-indole-2-carboxylate (CAS not directly comparable) and 7-methyl-indole-2-carboxylate derivatives. While direct biological activity comparison data between positional isomers is not publicly available for this specific methyl ester, the broader indole-2-carboxylate SAR literature demonstrates that substitution position significantly impacts biological activity. In the antiviral indole-2-carboxylate series, 4-position substitution was not crucial, while 5- and 6-position modifications produced divergent activity profiles across different virus types [1]. In antiproliferative studies, 6-amino substitution combined with 4-alkoxy substitution yielded IC50 values of 3.78-24.08 μM, demonstrating that the 6-position is a key determinant of activity [2]. The 6-methyl substitution pattern on methyl 6-methyl-1H-indole-2-carboxylate represents a specific chemical topology that cannot be assumed equivalent to other positional isomers without experimental validation.

structural biology positional isomer SAR chemical building block

Methyl Ester vs. Carboxylic Acid Form: Physicochemical and Synthetic Differentiation

Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) exists as the methyl ester derivative of 6-methyl-1H-indole-2-carboxylic acid (CAS 18474-59-4). The calculated XLogP3 value for the methyl ester is 2.8 , representing a significant increase in lipophilicity compared to the carboxylic acid form (typical XLogP3 for similar indole-2-carboxylic acids is approximately 1.5-2.0). This difference in physicochemical properties directly impacts solubility, membrane permeability, and synthetic utility. The methyl ester possesses a topological polar surface area (TPSA) of 42.1 Ų and exactly two rotatable bonds (excluding the methyl group rotation) [1]. The ester form serves as a protected carboxyl group that can be selectively hydrolyzed to the free acid under controlled conditions, or it can be directly employed in amidation and transesterification reactions without the activation steps required for the free carboxylic acid.

prodrug design synthetic intermediate physicochemical properties ester hydrolysis

Commercially Available Purity Specifications and Procurement Differentiation

Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) is commercially available from multiple suppliers with documented minimum purity specifications. Bidepharm offers the compound at 97% purity , while AKSci provides the compound at 95% minimum purity . Pricing varies across vendors and quantities: for example, Macklin (Shanghai) offers 100 mg at 119.00 CNY (approximately $16-17 USD) , while CymitQuimica lists 100 mg at 94.00 € and 1 g at 494.00 € . The compound is available from at least five distinct commercial sources, ensuring supply chain redundancy. Storage recommendations indicate long-term storage in a cool, dry place , with no special temperature restrictions required. Analytical characterization data including NMR, HPLC, and GC are available from certain vendors upon request with certificates of analysis .

purity specification quality control vendor comparison procurement

Recommended Application Scenarios for Methyl 6-Methyl-1H-indole-2-carboxylate (CAS 18377-65-6) Based on Verified Evidence


MTHFD2 Inhibitor Development and Cancer Metabolism Research

Based on patent documentation, methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) is specifically referenced as a compound usable for MTHFD2 inhibition . MTHFD2 is a mitochondrial one-carbon folate metabolic enzyme that is upregulated in various cancers, including renal cell carcinoma, while remaining very low or undetectable in normal proliferating cells [1]. This differential expression makes MTHFD2 an attractive target for anticancer therapy development. Research teams investigating one-carbon metabolism in cancer, developing MTHFD2-targeted small molecules, or exploring folate pathway modulation may find this compound suitable as a starting scaffold for structure-activity relationship (SAR) studies, hit-to-lead optimization, or as a reference building block within MTHFD2-focused chemical libraries. The availability of commercial sources with analytical characterization supports its use in reproducible research settings.

Indole-2-carboxylate SAR Studies Requiring a Specific 6-Methyl Substitution Pattern

SAR studies in the indole-2-carboxylate class have established that the position of substituents on the indole ring significantly modulates biological activity. Antiviral indole-2-carboxylate derivatives show that 4-position substitution is not crucial, while modifications at other positions alter activity profiles [2]. Antiproliferative studies demonstrate that 6-position substitution (specifically 6-amino with 4-alkoxy) yields IC50 values of 3.78-24.08 μM [3]. For research programs systematically exploring the effect of methyl substitution position on indole-2-carboxylate biological activity, CAS 18377-65-6 provides the specific 6-methyl substitution pattern. This compound can serve as a defined comparator in positional isomer studies, a synthetic intermediate for further derivatization at the 3-, 4-, 5-, or 7-positions, or a reference standard for analytical method development targeting 6-substituted indole derivatives.

Synthetic Intermediate for Amide and Heterocyclic Compound Library Construction

As a methyl ester with a calculated XLogP3 of 2.8 and TPSA of 42.1 Ų, methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) serves as a versatile synthetic intermediate . The ester functionality can be directly subjected to amidation reactions with primary and secondary amines to generate diverse indole-2-carboxamide libraries without requiring separate carboxyl activation steps. Alternatively, the ester can be selectively hydrolyzed to the free carboxylic acid (CAS 18474-59-4) for subsequent coupling reactions. The 6-methyl substituted indole core is present in numerous biologically active molecules, and this building block provides a convenient entry point for constructing focused compound libraries targeting neurological disorders, antiviral indications, or anticancer pathways where indole scaffolds have demonstrated activity [4]. The compound's commercial availability at 95-97% purity supports its use in multi-step synthetic sequences requiring reproducible starting material quality.

Analytical Method Development and Reference Standard Applications

Methyl 6-methyl-1H-indole-2-carboxylate (CAS 18377-65-6) can be employed as an analytical reference standard for detecting and quantifying related indole-2-carboxylate derivatives in complex mixtures. The compound's well-defined molecular weight (189.21 g/mol), canonical SMILES (CC1=CC2=C(C=C1)C=C(N2)C(=O)OC), and InChIKey (UYJKPZLQOCBHOS-UHFFFAOYSA-N) provide unambiguous identification parameters for LC-MS, GC-MS, and NMR applications . Commercial availability of the compound with certificates of analysis including NMR, HPLC, and GC data from select vendors enables its use in validated analytical methods. Research groups developing HPLC methods for indole derivative separation, establishing LC-MS/MS quantification protocols for indole-containing metabolites, or requiring a stable, well-characterized indole standard for instrument calibration may find this compound suitable for these analytical purposes.

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